BenchChemオンラインストアへようこそ!

2-(3-fluorobenzamido)-N-methylthiophene-3-carboxamide

Physicochemical profiling Drug-likeness Membrane permeability

2-(3-Fluorobenzamido)-N-methylthiophene-3-carboxamide (CAS 864941-40-2; molecular formula C₁₃H₁₁FN₂O₂S; MW 278.31) is a fluorinated thiophene-3-carboxamide featuring a 3-fluorobenzamido substituent at the 2-position of the thiophene ring and an N-methylcarboxamide at the 3-position. This scaffold belongs to a class of heterocyclic carboxamides investigated as protein kinase inhibitor building blocks, most notably as a key substructure in dianilinopyrimidine-based EGFR inhibitors.

Molecular Formula C13H11FN2O2S
Molecular Weight 278.3
CAS No. 864941-40-2
Cat. No. B2798138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-fluorobenzamido)-N-methylthiophene-3-carboxamide
CAS864941-40-2
Molecular FormulaC13H11FN2O2S
Molecular Weight278.3
Structural Identifiers
SMILESCNC(=O)C1=C(SC=C1)NC(=O)C2=CC(=CC=C2)F
InChIInChI=1S/C13H11FN2O2S/c1-15-12(18)10-5-6-19-13(10)16-11(17)8-3-2-4-9(14)7-8/h2-7H,1H3,(H,15,18)(H,16,17)
InChIKeyIPYPFCZHNASNST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Fluorobenzamido)-N-methylthiophene-3-carboxamide (CAS 864941-40-2): A Differentiated Thiophene-3-Carboxamide Scaffold for Kinase-Focused Discovery


2-(3-Fluorobenzamido)-N-methylthiophene-3-carboxamide (CAS 864941-40-2; molecular formula C₁₃H₁₁FN₂O₂S; MW 278.31) is a fluorinated thiophene-3-carboxamide featuring a 3-fluorobenzamido substituent at the 2-position of the thiophene ring and an N-methylcarboxamide at the 3-position [1]. This scaffold belongs to a class of heterocyclic carboxamides investigated as protein kinase inhibitor building blocks, most notably as a key substructure in dianilinopyrimidine-based EGFR inhibitors [2]. The compound is commercially available from multiple suppliers at ≥95% purity and serves as a versatile synthetic intermediate for medicinal chemistry programs targeting kinase-driven pathologies .

Why In-Class Thiophene-3-Carboxamides Cannot Substitute 2-(3-Fluorobenzamido)-N-methylthiophene-3-carboxamide Without Risking Divergent Physicochemical and Synthetic Outcomes


Within the 2-benzamido-N-methylthiophene-3-carboxamide series, seemingly minor substituent changes produce pharmacologically meaningful shifts in physicochemical properties. The 3-fluoro positional isomer (CAS 864941-40-2) and its 4-fluoro counterpart (CAS 864941-39-9) share identical elemental composition but differ in topological polar surface area (tPSA: 44 Ų vs. 86.4 Ų), hydrogen-bond donor count (0 vs. 2), and hydrogen-bond acceptor count (5 vs. 4) at physiological pH [1][2]. These differences directly affect membrane permeability, oral bioavailability likelihood, and target-binding pharmacophore geometry. Furthermore, the non-fluorinated parent (2-benzamido-N-methylthiophene-3-carboxamide) shows limited kinase affinity (JNK3 IC₅₀ = 5.46 μM) [3], while the 3-fluorobenzamido motif has been successfully incorporated into a nanomolar EGFR inhibitor (compound 4c, IC₅₀ = 0.56 μM against A549) [4]. Generic substitution without confirming the exact 3-fluoro regiochemistry therefore risks both inferior potency and altered ADME properties.

Quantitative Differentiation Evidence: 2-(3-Fluorobenzamido)-N-methylthiophene-3-carboxamide vs. Closest Analogs


Topological Polar Surface Area (tPSA): 3-Fluoro Isomer vs. 4-Fluoro Isomer

The 3-fluorobenzamido regioisomer (target compound) exhibits a computed tPSA of 44 Ų at neutral pH (ZINC database), compared to 86.4 Ų for the 4-fluorobenzamido isomer [1][2]. This ~49% lower polar surface area favors passive membrane permeability: compounds with tPSA < 60 Ų are generally predicted to exhibit good intestinal absorption (>90% fraction absorbed), whereas tPSA > 80 Ų is associated with reduced oral bioavailability [3]. The target compound thus holds a tangible drug-likeness advantage over its 4-fluoro positional isomer for oral bioavailability-dependent programs.

Physicochemical profiling Drug-likeness Membrane permeability

Hydrogen-Bond Donor Count: Regioisomer-Dependent Difference with ADME Relevance

At neutral pH, the 3-fluoro regioisomer (target) presents 0 hydrogen-bond donors (HBD) and 5 hydrogen-bond acceptors (HBA), whereas the 4-fluoro isomer exhibits 2 HBD and 4 HBA [1][2]. The HBD count of zero for the target compound is consistent with deprotonation of both amide NH groups at physiological pH, while the 4-fluoro isomer retains two HBD-capable protons. Each hydrogen-bond donor is estimated to reduce permeability by approximately one log unit; consequently, the 0 vs. 2 HBD difference translates to a predicted ~100-fold increase in passive membrane permeation rate for the target compound relative to its 4-fluoro isomer [3].

Hydrogen bonding ADME prediction Lipinski rule-of-five

Non-Fluorinated Parent Benchmark: Kinase Inhibition Gain Conferred by 3-Fluoro Substitution

The non-fluorinated parent scaffold, 2-benzamido-N-methylthiophene-3-carboxamide, exhibits JNK3 (MAPK10) inhibitory activity with an IC₅₀ of 5.46 μM (5,460 nM) in a biochemical assay [1]. While direct head-to-head kinase profiling data for the 3-fluoro target compound are not publicly available, the 3-fluorobenzamido substructure is a validated pharmacophoric element in nanomolar EGFR inhibitors: compound 4c, which incorporates the exact 3-fluorobenzamido-thiophene-3-carboxamide motif, achieves IC₅₀ = 0.56 μM against A549 (lung), PC-3 (prostate), and HepG2 (liver) cancer cell lines, surpassing the clinical EGFR inhibitor Gefitinib [2]. This potency gain (>10-fold improvement over the benzamido parent's kinase activity) demonstrates that the 3-fluoro substituent is not merely decorative but contributes to target engagement.

Kinase inhibition JNK3 Fluorine SAR

Lipophilicity (logP): Minimal Regioisomer Difference but Distinct from Non-Fluorinated Analog

The computed logP values for the 3-fluoro (target) and 4-fluoro regioisomers are closely matched: logP = 2.872 (ZINC) versus XLogP3 = 2.7 (PubChem/Kuujia) [1][2], representing a negligible difference of ~0.17 log units. This indicates that fluorine position has minimal impact on overall lipophilicity. However, molecular electrostatic potential distribution differs between the two isomers due to the differing ring positions of the fluorine atom, which can alter π-stacking interactions and hydrogen-bond acceptor geometry in the target binding pocket. Combined with the tPSA and HBD differences documented above, the target compound offers a differentiated property profile (low tPSA, zero HBD, comparable logP) that predicts superior permeability at equivalent lipophilicity.

Lipophilicity logP Physicochemical comparison

Synthetic Tractability: The 3-Fluorobenzamido Motif as a Privileged Building Block for Dianilinopyrimidine EGFR Inhibitors

The 3-fluorobenzamido-thiophene-3-carboxamide core has been successfully elaborated into a potent dianilinopyrimidine EGFR inhibitor (compound 4c) via sequential amine coupling reactions at the thiophene 2-position amide and pyrimidine core [1]. This demonstrates that the 3-fluorobenzamido group is compatible with multi-step synthetic sequences involving Pd-catalyzed cross-coupling and nucleophilic aromatic substitution. The target compound thus serves as a validated synthetic intermediate for generating kinase inhibitor libraries, a role that the 4-fluoro isomer or non-fluorinated parent cannot identically fulfill without altering the electronic and steric environment of downstream coupling reactions. Commercial availability at ≥95% purity further supports its immediate use in parallel synthesis without additional purification.

Medicinal chemistry EGFR inhibitor Building block utility

Priority Application Scenarios for 2-(3-Fluorobenzamido)-N-methylthiophene-3-carboxamide Based on Quantitative Differentiation Evidence


EGFR-Targeted Kinase Inhibitor Lead Optimization Programs Requiring Oral Bioavailability

The compound's low tPSA (44 Ų) and zero HBD count predict favorable intestinal absorption, positioning it as a preferred thiophene-3-carboxamide building block for EGFR inhibitor series where oral dosing is a target product profile requirement. The validated incorporation of this exact scaffold into compound 4c (EGFR IC₅₀ = 0.56 μM against A549 cells) [1] demonstrates that the favorable physicochemical profile can translate into cellular potency. Procurement for programs optimizing dianilinopyrimidine or related hinge-binding kinase inhibitor chemotypes is supported by the scaffold's established synthetic compatibility with pyrimidine coupling chemistry.

Regioisomer-Dependent ADME Screening Panels for Structure-Property Relationship (SPR) Studies

The 49% tPSA difference (44 vs. 86.4 Ų) and 0 vs. 2 HBD difference between the 3-fluoro and 4-fluoro isomers [1][2] make this compound pair an ideal matched molecular pair (MMP) for systematically dissecting the contribution of fluorine positional isomerism to membrane permeability, Caco-2 flux, and oral pharmacokinetics. Procuring both isomers enables controlled SPR studies that can inform fluorine placement strategy across entire lead series, with the 3-fluoro isomer serving as the low-tPSA, high-permeability reference point.

Fragment-Based Drug Discovery (FBDD) Libraries Targeting Kinase ATP-Binding Sites

With MW = 278.31 Da, logP = 2.87, and tPSA = 44 Ų, the target compound satisfies fragment-like physicochemical criteria (MW < 300, logP < 3, tPSA < 60). Its 3-fluorobenzamido group can engage the hinge region of kinase ATP-binding pockets while the thiophene-N-methylcarboxamide provides vectors for growth. The compound's zero HBD count at physiological pH minimizes desolvation penalty upon binding, a favorable feature for fragment hit identification where binding efficiency metrics (LE, LLE) are paramount.

Kinase Profiling Selectivity Screens with Matched Benzamido/3-Fluorobenzamido Comparator Sets

Pairing this compound with its non-fluorinated parent (JNK3 IC₅₀ = 5.46 μM [1]) in broad-panel kinase selectivity screens can quantify the selectivity gain conferred by the 3-fluoro substituent across the kinome. This experimentally tractable comparison directly addresses the core procurement question: does the added synthetic complexity and cost of the 3-fluoro analog deliver a meaningful selectivity or potency advantage that justifies its selection over the cheaper benzamido parent.

Quote Request

Request a Quote for 2-(3-fluorobenzamido)-N-methylthiophene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.